

Application Notes and Protocols for the Mass Spectrometric Analysis of Rosiglitazone-d4

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Compound of Interest

Compound Name: Rosiglitazone-d4-1

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Introduction

Rosiglitazone is an oral anti-diabetic drug that acts as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR γ).^{[1][2]} Accurate quantification of Rosiglitazone and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Stable isotope-labeled internal standards, such as Rosiglitazone-d4, are essential for achieving high accuracy and precision in quantitative mass spectrometry-based assays. This document provides detailed information on the mass spectrometry fragmentation pattern of Rosiglitazone-d4, along with comprehensive protocols for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Structures

Rosiglitazone:

- Chemical Formula: C₁₈H₁₉N₃O₃S^[1]
- Molecular Weight: 357.43 g/mol ^[1]
- IUPAC Name: 5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione^[1]

Rosiglitazone-d4:

- Chemical Formula: $C_{18}H_{15}D_4N_3O_3S$
- Molecular Weight: 361.45 g/mol
- Note: The four deuterium atoms are typically located on the ethyl bridge of the molecule.

Mass Spectrometry Fragmentation Pattern

Under positive electrospray ionization (ESI) conditions, both Rosiglitazone and Rosiglitazone-d4 readily form protonated molecular ions, $[M+H]^+$. Collision-induced dissociation (CID) of these precursor ions results in characteristic fragment ions. The primary fragmentation pathway involves the cleavage of the ether bond between the phenoxy and ethylamino moieties.

For Rosiglitazone, the protonated molecule at an m/z of 358.1 undergoes fragmentation to produce a major product ion at m/z 135.1. This fragment corresponds to the $[2-(methyl(pyridin-2-yl)amino)ethyl]^+$ cation.

For Rosiglitazone-d4, with the deuterium labels on the ethyl bridge, the protonated molecule is observed at an m/z of 362.1. Upon fragmentation, it yields a corresponding product ion at m/z 139.1, reflecting the presence of the four deuterium atoms on the fragment.

Quantitative Data Summary:

Compound	Precursor Ion (m/z)	Major Product Ion (m/z)
Rosiglitazone	358.1	135.1
Rosiglitazone-d4	362.1	139.1

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.

Experimental Protocols

This section outlines a typical LC-MS/MS protocol for the quantification of Rosiglitazone using Rosiglitazone-d4 as an internal standard.

Sample Preparation (Plasma)

- To 100 μ L of plasma sample, add 10 μ L of Rosiglitazone-d4 internal standard working solution (e.g., 100 ng/mL in methanol).
- Vortex briefly to mix.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 μ m particle size) is suitable.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.1-4.0 min: 10% B (re-equilibration)

- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Cone Gas Flow: 50 L/hr
 - Desolvation Gas Flow: 800 L/hr
- MRM Transitions:
 - Rosiglitazone: 358.1 → 135.1
 - Rosiglitazone-d4: 362.1 → 139.1
- Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.
- Dwell Time: 100 ms per transition.

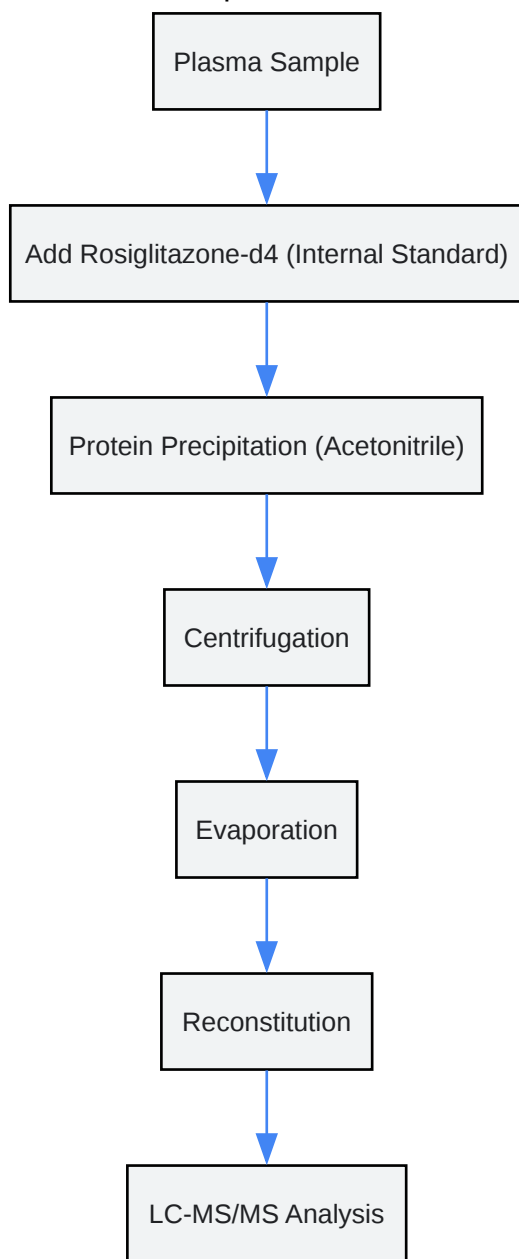
Visualizations

Proposed Fragmentation Pathway of Rosiglitazone

Caption: Proposed fragmentation of Rosiglitazone in ESI-MS/MS.

LC-MS/MS Experimental Workflow

LC-MS/MS Experimental Workflow

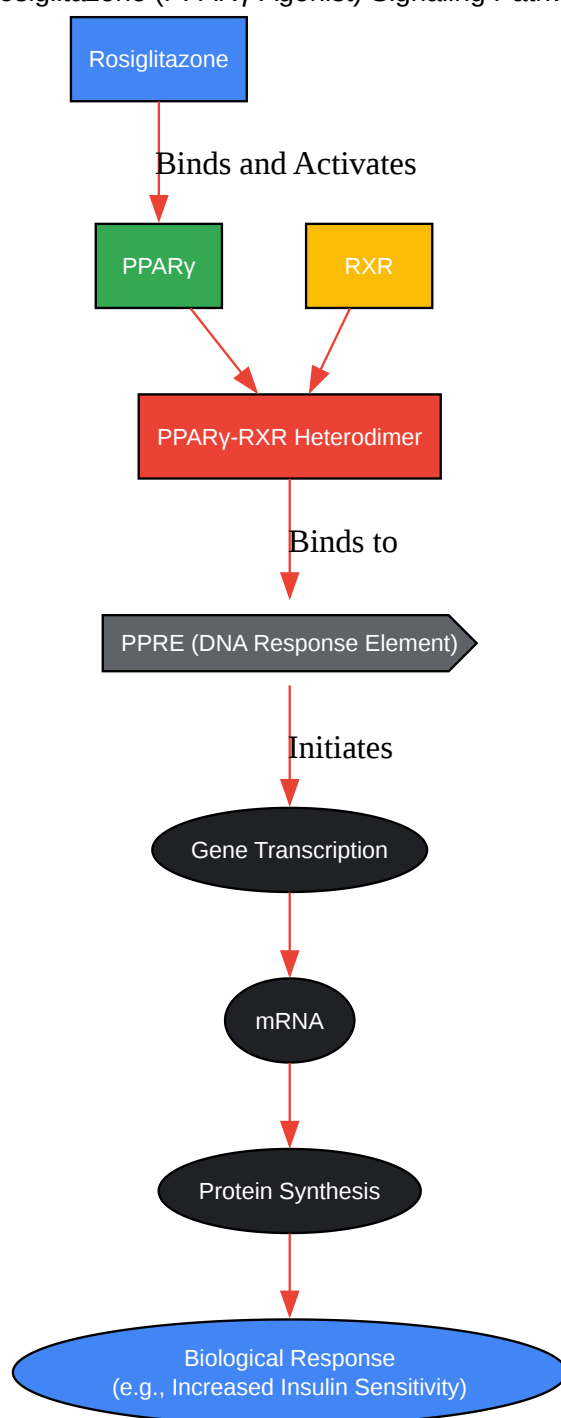


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Caption: Workflow for sample preparation and analysis.

Rosiglitazone Mechanism of Action: PPAR γ Signaling Pathway

Rosiglitazone (PPAR γ Agonist) Signaling Pathway



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Caption: Simplified PPAR γ signaling pathway activated by Rosiglitazone.

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